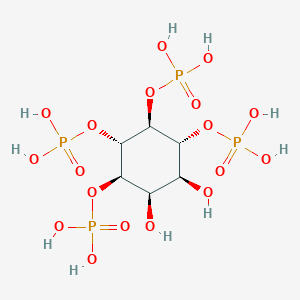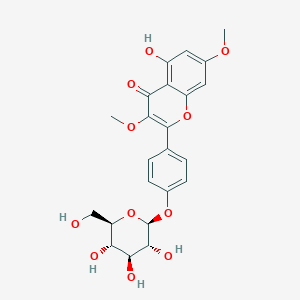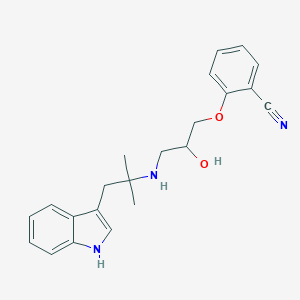
4-(4-Ethylcyclohexyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Ethylcyclohexyl)cyclohexanone” is a chemical compound with the CAS Number: 150763-13-6 . It has a molecular weight of 208.34 . The compound is a colorless to light-yellow liquid .
Molecular Structure Analysis
The molecular formula of “4-(4-Ethylcyclohexyl)cyclohexanone” is C14H24O . The InChI code is 1S/C14H24O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h11-13H,2-10H2,1H3 .Physical And Chemical Properties Analysis
“4-(4-Ethylcyclohexyl)cyclohexanone” is stored at room temperature . The physical form is a colorless to light-yellow liquid .Scientific Research Applications
Liquid Crystal Display Material
Cyclohexanone derivatives, including 4-(4-Ethylcyclohexyl)cyclohexanone, are crucial in the development of liquid crystal display (LCD) materials. These compounds serve as intermediates in synthesizing various liquid crystal compounds used in LCDs. The progress in the synthesis and application of cyclohexanone derivatives highlights their importance in improving display technologies and materials engineering (Du Hong-zhang, 2007).
Chemical Synthesis and Industrial Application
Cyclohexanone is a vital intermediate in the chemical industry, especially in the synthesis of polyamides. Research demonstrates the efficiency of novel catalysts in the selective hydrogenation of phenol to cyclohexanone under mild conditions, indicating the compound's significant role in industrial processes and material synthesis (Yong Wang et al., 2011). Furthermore, the compound is used as a solvent and intermediate in manufacturing adhesives, sealants, and coatings, underscoring its versatility in various industrial applications (Yong-Hoon Lee et al., 2018).
Membrane Technology
Innovative membrane technology utilizes cyclohexanone derivatives for separating industrial mixtures due to their specific physicochemical properties. For example, ZIF-78 membranes derived from cyclohexanone precursors have shown excellent permselectivity for cyclohexanone/cyclohexanol mixtures, demonstrating the potential of these compounds in enhancing separation processes and membrane technology (Lili Fan et al., 2014).
Catalysis and Oxidation Processes
Cyclohexanone and its derivatives play a pivotal role in catalysis and oxidation processes. Studies have explored the use of various catalysts for the efficient oxidation of cyclohexane to cyclohexanol and cyclohexanone, crucial steps in the production of materials like Nylon-6 and Nylon-6,6. These research findings contribute to our understanding of catalytic processes and their optimization for industrial applications (A. Lesbani et al., 2016).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(4-ethylcyclohexyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h11-13H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCIOWLZPJIEBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450898, DTXSID101335281 |
Source


|
| Record name | 4-(4-Ethylcyclohexyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trans-4-Ethylcyclohexyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylcyclohexyl)cyclohexanone | |
CAS RN |
150763-13-6, 149975-97-3 |
Source


|
| Record name | 4-(4-Ethylcyclohexyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trans-4-Ethylcyclohexyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)
![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)

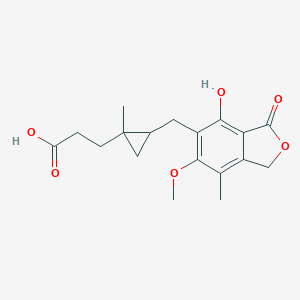
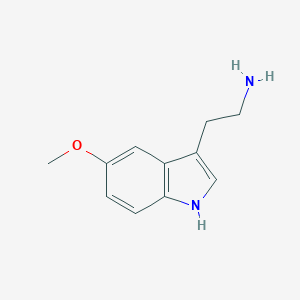



![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)
